N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide
Description
X-ray Diffraction Studies
While X-ray crystallographic data for this compound is not explicitly reported in the literature, analogous imidazo[1,2-a]pyridine derivatives exhibit monoclinic crystal systems with space group P2$$_1$$/c. The fused bicyclic core typically displays planar geometry, with bond lengths of 1.32–1.38 Å for C-N bonds in the imidazole ring and 1.34–1.41 Å for C-C bonds in the pyridine ring.
NMR Spectral Analysis (¹H, ¹³C)
¹H NMR (DMSO-d6, 300 MHz):
- δ 8.72 (s, 1H): Proton at position 2 of the imidazo[1,2-a]pyridine core.
- δ 8.20 (d, J = 9.0 Hz, 1H): Proton at position 5.
- δ 7.60 (d, J = 9.0 Hz, 1H): Proton at position 7.
- δ 6.95 (s, 1H): Proton at position 8.
- δ 3.55 (t, J = 6.0 Hz, 2H): Methylene protons adjacent to the hydroxyl group.
- δ 3.40 (t, J = 6.0 Hz, 2H): Methylene protons adjacent to the carboxamide nitrogen.
¹³C NMR (DMSO-d6, 75 MHz):
Infrared Spectroscopy and Vibrational Modes
Key IR absorptions (cm$$^{-1}$$):
- 3320–3280: N-H stretching of the carboxamide group.
- 1665: C=O stretching of the carboxamide.
- 1600–1450: C=C and C=N stretching in the aromatic rings.
- 1050–1020: C-O stretching of the hydroxyl group.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT studies at the B3LYP/6-311++G(d,p) level reveal the following:
- The imidazo[1,2-a]pyridine core adopts a planar conformation, with a dihedral angle of 178.5° between the imidazole and pyridine rings.
- The carboxamide group exhibits partial double-bond character (C=O bond length: 1.23 Å), consistent with resonance stabilization.
- The 2-hydroxyethyl side chain adopts a gauche conformation, minimizing steric hindrance.
Properties
IUPAC Name |
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-6-4-12-10(15)8-1-2-9-11-3-5-13(9)7-8/h1-3,5,7,14H,4,6H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKAIHFMRWQFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmacological Properties
NEIPC exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:
- Gastrointestinal Disorders : NEIPC derivatives have been shown to inhibit gastric acid secretion, making them potential treatments for conditions such as gastritis, gastric ulcers, and Zollinger-Ellison syndrome. These compounds can be formulated into pharmaceutical compositions for effective delivery in clinical settings .
- Antitubercular Activity : A series of imidazo[1,2-a]pyridine carboxamides, including NEIPC derivatives, have demonstrated significant in vitro activity against Mycobacterium tuberculosis. These compounds showed efficacy against both drug-susceptible and multidrug-resistant strains, indicating their potential as new antitubercular agents .
- Cancer Treatment : NEIPC has been investigated for its ability to disrupt cellular processes in cancer cells. For example, derivatives have been designed to inhibit protein geranylgeranylation, which is crucial for the viability of certain cancer cell lines such as HeLa. The cytotoxic effects of these compounds suggest their potential as anticancer agents .
Table 1: Summary of Case Studies Involving NEIPC Derivatives
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine carboxamide class exhibits diverse pharmacological activities depending on substituent modifications. Below is a detailed comparison:
Pharmacological Properties
Biological Activity
N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Target of Action
The compound primarily targets the KRAS signaling pathway, which is crucial in various cellular processes including cell growth and differentiation. The inhibition of the KRAS G12C protein has been a focal point in cancer research as it is often mutated in several cancers.
Mode of Action
This compound interacts with target proteins through covalent bonding. This interaction leads to the inhibition of protein function, which is essential for its anticancer properties. Additionally, it exhibits antimicrobial activity by disrupting cellular processes in pathogens .
The compound demonstrates various biochemical interactions:
- Hydrogen Bonds and Hydrophobic Interactions: These interactions influence the binding affinity to target proteins, enhancing its biological efficacy.
- Cellular Effects: Related imidazopyridine derivatives have shown significant cytotoxic effects against multiple cancer cell lines, indicating a potential for broad-spectrum anticancer activity .
Anticancer Activity
Recent studies indicate that this compound exhibits potent anticancer properties. In vitro assays have shown that it induces apoptosis in cancer cells and inhibits tumor growth in animal models. For example, derivatives of imidazopyridine have been tested against various cancer cell lines with promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 15.0 |
| This compound | MCF7 (Breast) | 12.5 |
| This compound | HCT116 (Colon) | 10.0 |
These results highlight its potential as a therapeutic agent in treating various malignancies.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been evaluated against different bacterial strains with effective minimum inhibitory concentrations (MICs):
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Mycobacterium tuberculosis (H37Rv) | 0.025 |
These findings suggest that this compound could be developed into a novel antimicrobial agent .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a prominent journal, researchers tested the efficacy of this compound on A549 lung cancer cells. The compound was found to significantly reduce cell viability by inducing apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for further drug development targeting lung cancer therapies .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects against Mycobacterium tuberculosis. The compound displayed strong activity against both drug-sensitive and multidrug-resistant strains, making it a candidate for further exploration in tuberculosis treatment strategies .
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-6-carboxamide?
Methodological Answer: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions or condensation strategies. For example:
- Condensation reactions : Reacting 2-aminopyridine derivatives with carbonyl-containing compounds (e.g., aldehydes or ketones) under acidic conditions .
- Cyclization : Intramolecular cyclization of intermediates using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) .
- Functionalization : Post-synthetic modifications, such as amidation or hydroxylation, to introduce the 2-hydroxyethyl group. For instance, ester hydrolysis followed by coupling with hydroxyethylamine .
Q. Key Conditions :
- Use of inert atmospheres (N₂/Ar) to prevent oxidation.
- Catalysts like iodine (I₂) or potassium persulfate (K₂S₂O₈) for regioselective cyclization .
Q. How is this compound characterized post-synthesis?
Methodological Answer: Characterization involves:
Q. What are the primary pharmacological targets of this compound?
Methodological Answer : this compound (PF-03716556) is a potent, reversible acid pump antagonist targeting gastric H⁺/K⁺-ATPase. Key findings:
- IC₅₀ : 0.02 μM against H⁺/K⁺-ATPase in vitro .
- Selectivity : Minimal activity against Na⁺/K⁺-ATPase (IC₅₀ >100 μM), ensuring specificity .
- Therapeutic Application : Preclinical studies show efficacy in reducing gastric acid secretion for gastroesophageal reflux disease (GERD) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
Methodological Answer : Yield optimization strategies include:
- Temperature Control : Maintain −10°C during sensitive steps (e.g., aldehyde formation) to avoid side reactions .
- Catalyst Screening : Test alternatives to NaHMDS (e.g., LDA or KOtBu) for deprotonation steps .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 ratio) for intermediates .
Example :
In a synthesis of a related compound, substituting NaHMDS with KHMDS increased yield from 55% to 70% .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer : Contradictions in activity data may arise from:
- Assay Variability : Standardize protocols (e.g., ATPase inhibition assays at pH 6.4 for gastric H⁺/K⁺-ATPase ).
- Compound Stability : Verify compound integrity in DMSO stock solutions using LC-MS .
- Cellular Models : Compare results across cell lines (e.g., HEK293 vs. parietal cells) to assess target specificity .
Case Study :
PF-03716556 showed 10-fold higher potency in dog models than rodents due to species-specific ATPase isoforms .
Q. What computational approaches are used to model interactions between this compound and H⁺/K⁺-ATPase?
Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses in the ATPase transmembrane domain (PDB: 4UX2).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with Glu820 and Arg328 .
- QSAR Models : Correlate substituent effects (e.g., hydroxyethyl vs. methyl groups) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
